molecular formula C32H58O15S B12362931 m-PEG12-OTs

m-PEG12-OTs

Cat. No.: B12362931
M. Wt: 714.9 g/mol
InChI Key: PKDDJAWVDLQTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG12-OTs: (methoxy-polyethylene glycol 12-tosylate) is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its long polyethylene glycol chain and tosylate group, which makes it highly soluble in organic solvents and suitable for various chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-OTs typically involves the following steps:

    Preparation of Polyethylene Glycol Chain: The polyethylene glycol chain is synthesized through polymerization of ethylene oxide.

    Tosylation: The polyethylene glycol chain is then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are derivatives of this compound where the tosylate group is replaced by the nucleophile, resulting in compounds such as m-PEG12-NH2, m-PEG12-SH, and m-PEG12-OH .

Scientific Research Applications

Chemistry: m-PEG12-OTs is widely used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .

Biology and Medicine: In biological and medical research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. This modification is particularly useful in drug delivery systems and therapeutic applications .

Industry: In the industrial sector, this compound is employed in the production of various polyethylene glycol derivatives used in cosmetics, pharmaceuticals, and biotechnology .

Mechanism of Action

The mechanism of action of m-PEG12-OTs involves its role as a linker in PROTACs. The tosylate group facilitates the attachment of the polyethylene glycol chain to target molecules, enhancing their solubility and stability. This modification allows for the efficient delivery of PROTACs to their molecular targets, leading to the degradation of specific proteins through the ubiquitin-proteasome pathway .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its long polyethylene glycol chain, which provides greater solubility and flexibility compared to shorter derivatives. This makes it particularly suitable for applications requiring high solubility and stability .

Properties

Molecular Formula

C32H58O15S

Molecular Weight

714.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C32H58O15S/c1-31-3-5-32(6-4-31)48(33,34)47-30-29-46-28-27-45-26-25-44-24-23-43-22-21-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-37-10-9-36-8-7-35-2/h3-6H,7-30H2,1-2H3

InChI Key

PKDDJAWVDLQTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Origin of Product

United States

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